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Compound of Interest

Compound Name: Cudraflavone B

Cat. No.: B15609472

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cudraflavone B, a prenylated flavonoid predominantly isolated from plants of the Moraceae
family, has garnered significant attention for its diverse pharmacological activities. This
technical guide provides a comprehensive overview of the spectroscopic data of Cudraflavone
B, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-
Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this data are
outlined, and the compound's known interactions with key signaling pathways are visualized.
This document aims to serve as a valuable resource for researchers engaged in the study and
development of Cudraflavone B as a potential therapeutic agent.

Spectroscopic Data

The structural elucidation of Cudraflavone B relies on a combination of spectroscopic
techniques. The following tables summarize the key quantitative data obtained from NMR, MS,
and UV-Vis analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the intricate structure of natural products.
The *H and 3C NMR chemical shifts for Cudraflavone B have been reported in different
deuterated solvents, providing a detailed map of its atomic connectivity.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15609472?utm_src=pdf-interest
https://www.benchchem.com/product/b15609472?utm_src=pdf-body
https://www.benchchem.com/product/b15609472?utm_src=pdf-body
https://www.benchchem.com/product/b15609472?utm_src=pdf-body
https://www.benchchem.com/product/b15609472?utm_src=pdf-body
https://www.benchchem.com/product/b15609472?utm_src=pdf-body
https://www.benchchem.com/product/b15609472?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 1: *H NMR Spectroscopic Data of Cudraflavone B

. Chemical Shift (8) in Chemical Shift (8) in
CD3OD-d4 (400 MHz)[1] DMSO-ds (400 MHz)

6-H 6.12 (1H, s)

3-H 6.41 (1H, brs) 6.33 (1H, d)

5'-H 6.38 (1H, d) 6.32 (1H, dd)

6'-H 7.09 (1H, d) 6.99 (1H, d)

1"-H 3.09 (1H, d)

2"-H 4.97 (1H, s)

4"-H 1.48 (3H, s)

5"-H 1.38 (3H, brs)

1"-H 6.58 (2H, d)

2"-H 5.53 (1H, d)

4"-H 1.40 (3H, brs)

5"-H 1.40 (3H, brs)

5-OH - 13.01 (1H, s)

8-H ] 6.13 (1H, s)

Table 2: 13C NMR Spectroscopic Data of Cudraflavone B (100 MHz, DMSO-ds)[1]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15609472?utm_src=pdf-body
https://medwinpublishers.com/IJBP/physical-properties-and-identification-of-flavonoids-by-ultraviolet-visible-spectroscopy.pdf
https://www.benchchem.com/product/b15609472?utm_src=pdf-body
https://medwinpublishers.com/IJBP/physical-properties-and-identification-of-flavonoids-by-ultraviolet-visible-spectroscopy.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Atom No. Chemical Shift () Atom No. Chemical Shift ()
2 160.8 14 17.2
3 106.8 15 119.9
4 181.7 16 131.2
4a 104.1 17 25.3
5 156.5 18 235
6 102.7 1 114.1
7 161.7 2' 151.6
8 98.7 3 100.4
8a 160.5 4 158.4
9 27.9 5' 110.7
10 27.6 6' 127.5
11 77.99

12 131.1

13 121.3

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental

composition of a compound. For Cudraflavone B, high-resolution mass spectrometry (HRMS)

is essential for confirming its molecular formula.

Table 3: Mass Spectrometry Data for Cudraflavone B
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Parameter Value Reference
Molecular Formula C25H2406 [2]
Molecular Weight 420.5 g/mol [2]

Exact Mass 420.15728848 Da [2]
Predicted M+H* 421.1645

Predicted M-H~ 419.1499

Note: Predicted values are calculated based on the exact mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is
characteristic of the flavonoid chromophore system. While a specific spectrum for
Cudraflavone B is not readily available in the cited literature, the typical absorption bands for

flavones can be referenced.

Table 4: Typical UV-Vis Absorption Maxima (Amax) for Flavones in Methanol

Typical Wavelength Range

Band Associated Chromophore
(nm)

Band | 310 - 350 B-ring cinnamoyl system

Band Il 250 - 280 A-ring benzoyl system

Reference: General data for flavones.[1]

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the
spectroscopic data presented above. These are based on standard methodologies for the

analysis of flavonoids.

NMR Spectroscopy

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://nepjol.info/index.php/JNCS/article/download/32147/25409
https://nepjol.info/index.php/JNCS/article/download/32147/25409
https://nepjol.info/index.php/JNCS/article/download/32147/25409
https://www.benchchem.com/product/b15609472?utm_src=pdf-body
https://medwinpublishers.com/IJBP/physical-properties-and-identification-of-flavonoids-by-ultraviolet-visible-spectroscopy.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Sample Preparation:

o Dissolve 5-10 mg of purified Cudraflavone B in approximately 0.5 mL of deuterated solvent
(e.g., DMSO-ds or CD3OD).

e Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Acquire *H and 3C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

e For *H NMR, typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-
45 degrees, and a sufficient number of scans to achieve a good signal-to-noise ratio.

e For 13C NMR, utilize a proton-decoupled pulse sequence with a spectral width of 0-220 ppm.

e Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are essential for
unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (High-Resolution Electrospray
lonization - HRESI-MS)

Sample Preparation:

o Prepare a dilute solution of Cudraflavone B (approximately 1 ug/mL) in a suitable solvent
such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via
an electrospray ionization (ESI) source.

Acquire mass spectra in both positive and negative ion modes.

In positive ion mode, the protonated molecule [M+H]* is typically observed.

In negative ion mode, the deprotonated molecule [M-H]~ is observed.
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e Perform tandem MS (MS/MS) experiments on the parent ions to obtain fragmentation
patterns, which aid in structural confirmation.

UV-Vis Spectroscopy

Sample Preparation:
e Prepare a stock solution of Cudraflavone B in spectroscopic grade methanol.

 Dilute the stock solution to a concentration that gives an absorbance reading between 0.2
and 0.8 AU.

Instrumentation and Data Acquisition:

e Use a dual-beam UV-Vis spectrophotometer.

o Record the spectrum over a wavelength range of 200-600 nm, using methanol as a blank.
« |dentify the wavelengths of maximum absorbance (Amax) for Band | and Band Il.

Signaling Pathways and Biological Activity

Cudraflavone B has been shown to exert its biological effects, particularly its anti-inflammatory
and anti-proliferative activities, by modulating key cellular signaling pathways.

Inhibition of the NF-kB Signaling Pathway

Cudraflavone B has been demonstrated to inhibit the activation of Nuclear Factor-kappa B
(NF-kB), a critical transcription factor involved in the inflammatory response. By preventing the
translocation of NF-kB into the nucleus, Cudraflavone B downregulates the expression of pro-
inflammatory genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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